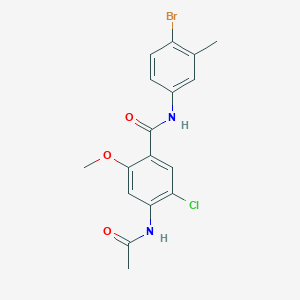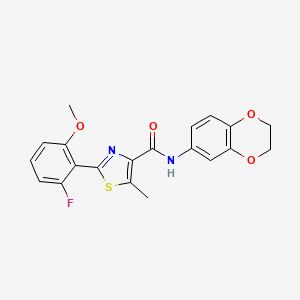![molecular formula C21H26N2O4S B11166765 2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11166765.png)
2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a synthetic organic compound with a molecular formula of C21H26N2O4S and a molecular weight of 402.51 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced by reacting phenol with an appropriate alkylating agent under basic conditions.
Amidation: The final step involves the reaction of the sulfonylated phenyl compound with butanoyl chloride in the presence of a base to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl and piperidinyl derivatives.
Scientific Research Applications
2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides in bacteria.
Anticancer Activity: It induces cell cycle arrest in the G1 phase and inhibits enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: Similar in structure but lacks the sulfonyl and piperidinyl groups.
N-(4-sulfamoylphenyl)butanamide: Contains the sulfonyl group but lacks the phenoxy group.
4-(piperidin-1-ylsulfonyl)phenylamine: Contains the piperidinyl and sulfonyl groups but lacks the butanamide linkage.
Uniqueness
2-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is unique due to its combination of phenoxy, sulfonyl, and butanamide groups, which confer a distinct set of biological activities and chemical reactivity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-phenoxy-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-20(27-18-9-5-3-6-10-18)21(24)22-17-11-13-19(14-12-17)28(25,26)23-15-7-4-8-16-23/h3,5-6,9-14,20H,2,4,7-8,15-16H2,1H3,(H,22,24) |
InChI Key |
QUOZNMCRAGNDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11166696.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-methionine](/img/structure/B11166705.png)

![2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11166714.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11166715.png)
![Ethyl 4-methyl-2-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11166719.png)
![5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11166720.png)
![dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B11166721.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11166727.png)

![N-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11166750.png)

![N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11166753.png)
